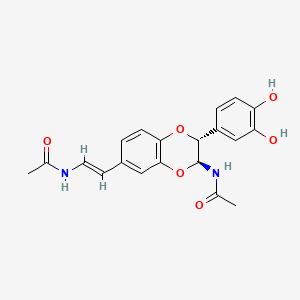

(E)-(-)-Aspongopusamide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O6 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-[(E)-2-[(2R,3S)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethenyl]acetamide |

InChI |

InChI=1S/C20H20N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-10,19-20,25-26H,1-2H3,(H,21,23)(H,22,24)/b8-7+/t19-,20+/m1/s1 |

InChI Key |

GQCIUKYLYQCJPL-CLJKYYQGSA-N |

Isomeric SMILES |

CC(=O)N/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

CC(=O)NC=CC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of (E)-(-)-Aspongopusamide B from Aspongopus chinensis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and isolation of (E)-(-)-Aspongopusamide B, a novel natural product identified from the insect Aspongopus chinensis. This document provides a summary of the available data, outlines generalized experimental protocols based on common practices for isolating compounds from this species, and presents visualizations to illustrate the typical workflow.

Discovery of a Novel Compound

This compound was identified as a chemical constituent of the insect Aspongopus chinensis in a 2022 study focused on comprehensively profiling the chemical makeup of this traditional medicine.[1] The identification was made using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), a powerful technique for separating and identifying small molecules in complex mixtures.[1]

Physicochemical Properties

The initial characterization of this compound was performed using high-resolution mass spectrometry. This analysis provided crucial information about its elemental composition and mass.

Table 1: Mass Spectrometry Data for Aspongopusamide B [1]

| Parameter | Value |

| Molecular Formula | C₂₀H₂₀N₂O₆ |

| Precursor Ion ([M+H]⁺) | 385.1393 |

| Fragment Ion | 355.2017 |

Note: This data was obtained from the ethanol extract of Aspongopus chinensis.[1]

Experimental Protocols: A Generalized Approach

While the specific, detailed experimental protocol for the isolation of this compound is contained within the full primary publication, this section outlines a generalized methodology for the extraction and isolation of natural products from Aspongopus chinensis, based on established practices in the field.[2]

Sample Collection and Preparation

-

Collection: Specimens of Aspongopus chinensis are collected and identified by a qualified entomologist. A voucher specimen is typically deposited in a research institution for future reference.[2]

-

Preparation: The whole insects are air-dried and pulverized to increase the surface area for efficient extraction.[2]

Extraction

-

Solvent Extraction: The powdered insect material is exhaustively extracted with a solvent, commonly 95% aqueous ethanol, at an elevated temperature (e.g., 60°C) to facilitate the dissolution of a broad range of chemical constituents.[2]

-

Solvent Removal: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding a crude residue.[2]

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is typically subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2] This process separates compounds based on their solubility, yielding fractions enriched with different classes of molecules.

Isolation and Purification

-

Chromatography: The fractions of interest are further purified using various chromatographic techniques. A common approach involves preparative reverse-phase high-performance liquid chromatography (prep-RP-HPLC).[2]

-

Gradient Elution: A gradient of solvents, such as acetonitrile and water (often with a formic acid modifier), is used to elute the compounds from the chromatography column.[2] Fractions are collected at regular intervals.

-

Final Purification: The collected fractions are analyzed, and those containing the target compound are pooled and subjected to further rounds of chromatography until a pure compound is obtained.

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for the isolation and characterization of natural products from Aspongopus chinensis.

Concluding Remarks

The discovery of this compound adds to the growing list of bioactive compounds identified from Aspongopus chinensis. While this guide provides an overview based on the available preliminary data and established methodologies, a complete understanding of its chemical properties and potential biological activities awaits the full disclosure of the primary research. The detailed spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR) and specific isolation parameters, which are crucial for the synthesis and further investigation of this compound, would be detailed in the peer-reviewed publication of its discovery. Researchers interested in this molecule are encouraged to consult the primary literature for these comprehensive details.

References

Unveiling a Novel N-Acetyldopamine Dimer from Cicadidae Periostracum with Enantioselective Neuroprotective Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources has led to a growing interest in insect-derived compounds. Insects, having evolved diverse chemical defense and signaling mechanisms, represent a vast and largely untapped reservoir of unique bioactive molecules. Among these, N-acetyldopamine (NADA) derivatives are gaining prominence for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] This whitepaper focuses on a recently discovered pair of N-acetyldopamine dimer enantiomers, isolated from the exuviae of the cicada, Cicadidae Periostracum.[2]

This traditional medicinal material has yielded a racemic mixture of an N-acetyldopamine dimer, which was subsequently resolved into its constituent enantiomers, designated as 1a ((2S,3R,1''R)) and 1b ((2R,3S,1''S)).[2] Strikingly, these enantiomers exhibit pronounced differences in their biological activity, with 1a demonstrating significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, a model relevant to Parkinson's disease research.[2] In contrast, enantiomer 1b was found to be inactive.[2] The neuroprotective action of 1a is attributed to its ability to mitigate oxidative stress through the reduction of intracellular and mitochondrial reactive oxygen species (ROS) and the elevation of glutathione (GSH) levels.[2] Mechanistically, this activity is linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathway associated with this novel N-acetyldopamine dimer.

Data Presentation

The quantitative assessment of the neuroprotective and antioxidant activities of the N-acetyldopamine dimer enantiomers is summarized below.

Table 1: Neuroprotective Effects of N-Acetyldopamine Dimer Enantiomers against Rotenone-Induced Cytotoxicity in SH-SY5Y Cells. [2]

| Compound | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| Rotenone (10 µM) | - | 55.2 |

| 1a + Rotenone | 10 | 78.5 |

| 1b + Rotenone | 10 | 56.1 |

Table 2: Antioxidant Activity of N-Acetyldopamine Dimer Enantiomers in SH-SY5Y Cells. [2]

| Treatment | Intracellular ROS Levels (Fold Change vs. Control) | Mitochondrial ROS Levels (Fold Change vs. Control) | Glutathione (GSH) Levels (Fold Change vs. Rotenone) |

| Control | 1.0 | 1.0 | - |

| Rotenone (10 µM) | 2.5 | 2.8 | 1.0 |

| 1a (10 µM) + Rotenone | 1.3 | 1.4 | 1.8 |

| 1b (10 µM) + Rotenone | 2.4 | 2.7 | 1.1 |

Experimental Protocols

This section details the key experimental methodologies employed in the isolation, characterization, and biological evaluation of the N-acetyldopamine dimer enantiomers.

Isolation and Chiral Separation

The initial extraction of Cicadidae Periostracum with 90% ethanol, followed by liquid-liquid partitioning and column chromatography, yielded a racemic mixture of the N-acetyldopamine dimer.[3] The enantiomers were then resolved using chiral High-Performance Liquid Chromatography (HPLC).[4]

-

Extraction: The dried and powdered exuviae of Cicadidae Periostracum are extracted with 90% ethanol. The resulting extract is then subjected to solvent partitioning.

-

Chromatography: The crude extract is fractionated using silica gel and ODS column chromatography to isolate the racemic mixture of the N-acetyldopamine dimer.

-

Chiral HPLC: The racemic mixture is separated into individual enantiomers (1a and 1b ) using a chiral stationary phase column (e.g., CHIRALPAK) with an appropriate mobile phase.

Structure Elucidation

The chemical structures of the isolated enantiomers were determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and assign all proton and carbon signals.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is employed to determine the absolute configuration of the stereocenters by comparing the experimental spectra with theoretically calculated spectra.

Absolute Configuration Determination by Mosher's Esterification Analysis

To unambiguously determine the absolute configuration of the chiral centers, a modified Mosher's method is applied.[5] This involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by ¹H NMR analysis to determine the spatial arrangement of substituents around the chiral center.[5]

Neuroprotective Activity Assay

The neuroprotective effects of the enantiomers are assessed against rotenone-induced cell death in the human neuroblastoma SH-SY5Y cell line.[2]

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with the N-acetyldopamine dimer enantiomers (1a or 1b ) for a specified duration, followed by exposure to rotenone to induce cytotoxicity.

-

Cell Viability Assessment: Cell viability is quantified using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Measurement of Reactive Oxygen Species (ROS)

Intracellular and mitochondrial ROS levels are measured using fluorescent probes.[2]

-

Intracellular ROS: Cells are loaded with a general ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), and the fluorescence intensity is measured.

-

Mitochondrial ROS: A mitochondria-specific ROS probe, such as MitoSOX™ Red, is used to specifically measure ROS production in the mitochondria.

Glutathione (GSH) Level Quantification

The intracellular levels of the antioxidant glutathione (GSH) are determined using a commercially available assay kit, which typically involves a colorimetric or fluorometric reaction.

Nrf2 Activation Assay

The activation of the Nrf2 pathway is assessed by observing the nuclear translocation of Nrf2.[2]

-

Immunofluorescence: Cells are treated with the compounds, fixed, and then stained with an anti-Nrf2 primary antibody and a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a nuclear dye (e.g., DAPI).

-

Microscopy: The subcellular localization of Nrf2 is visualized using fluorescence microscopy. An increase in nuclear fluorescence indicates Nrf2 activation.

Molecular Docking

In silico molecular docking studies are performed to investigate the potential binding interactions between the N-acetyldopamine dimer enantiomers and the Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[6] This provides insights into the structural basis for the observed enantioselective activity.[2]

Mandatory Visualization

Caption: Experimental workflow for the isolation, characterization, and biological evaluation of N-acetyldopamine dimer enantiomers.

Caption: Proposed mechanism of enantioselective neuroprotection by the N-acetyldopamine dimer via the Nrf2 signaling pathway.

Conclusion and Future Directions

The discovery of the enantioselective neuroprotective activity of the N-acetyldopamine dimer from Cicadidae Periostracum highlights the significant potential of insect-derived natural products in drug discovery. The potent antioxidant and Nrf2-activating properties of enantiomer 1a make it a promising lead compound for the development of novel therapeutics for neurodegenerative diseases such as Parkinson's disease, where oxidative stress is a key pathological feature.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the neuroprotective effects of enantiomer 1a in animal models of Parkinson's disease is crucial to validate its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 1a will help to identify the key structural features responsible for its activity and to optimize its potency and pharmacokinetic properties.

-

Target engagement and downstream signaling: Further studies are needed to fully elucidate the molecular interactions between 1a and the Keap1-Nrf2 complex and to investigate the full spectrum of downstream gene activation.

-

Exploration of other insect sources: A systematic investigation of other insect species for novel N-acetyldopamine dimers and other bioactive compounds could yield additional therapeutic leads.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyldopamine derivatives from Periostracum Cicadae and their regulatory activities on Th1 and Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of (E)-(-)-Aspongopusamide B by NMR Spectroscopy: A Technical Overview

Researchers, scientists, and drug development professionals often rely on nuclear magnetic resonance (NMR) spectroscopy as a cornerstone technique for the determination of complex molecular structures. This guide provides a framework for the structural elucidation of the natural product (E)-(-)-Aspongopusamide B, outlining the requisite NMR data and experimental protocols. However, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental NMR data for this compound. Therefore, this document will present a generalized yet detailed methodology that would be employed for such a structural determination.

The elucidation of a novel natural product like this compound is a meticulous process that begins with the isolation and purification of the compound. Following this, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.

Core NMR Experiments for Structural Elucidation

A standard set of NMR experiments is essential to determine the constitution, connectivity, and relative stereochemistry of a molecule like this compound.

-

¹H NMR (Proton NMR): This is the starting point for any structural elucidation. It provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons.

-

¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run in conjunction to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for establishing spin systems and tracing out proton connectivity within molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the molecular fragments identified from COSY data and for identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry and conformation of the molecule.

Hypothetical Data Presentation for this compound

While the actual data is not available, the following tables illustrate how the quantitative NMR data for this compound would be systematically organized for analysis and publication.

Table 1: ¹H and ¹³C NMR Data for this compound (in a hypothetical solvent like CDCl₃ or MeOD)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H-H) | Key NOESY/ROESY Correlations (H-H) |

| 1 | e.g., 172.5 | - | H-2, H-3 | - | - |

| 2 | e.g., 55.1 | e.g., 4.50 (t, 7.5) | C-1, C-3, C-4 | H-3 | H-4, H-5 |

| 3 | e.g., 30.2 | e.g., 2.10 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 | H-5 |

| ... | ... | ... | ... | ... | ... |

Note: The data presented here is purely illustrative and does not represent the actual chemical shifts or correlations for this compound.

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of scientific findings. A typical "Experimental" section in a research article detailing the structural elucidation of this compound would include the following information:

General Experimental Procedures: The source of the organism from which the compound was isolated, the extraction and purification methods (e.g., chromatography techniques), and the instrumentation used for analysis (e.g., make and model of the NMR spectrometer, mass spectrometer).

NMR Spectroscopy: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃, MeOD, DMSO-d₆, or C₆D₆). All NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 500, 600, or 800 MHz) at a specific temperature (e.g., 298 K). Chemical shifts would be referenced to the residual solvent signal (e.g., CDCl₃: δH 7.26, δC 77.16).

-

¹H NMR: A standard pulse program would be used, with parameters such as the number of scans, acquisition time, and relaxation delay specified.

-

¹³C NMR: A proton-decoupled pulse sequence would be used. The number of scans would be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): For each 2D experiment, specific parameters would be detailed, including the number of increments in the indirect dimension, the number of scans per increment, and key parameters like the mixing time for NOESY/ROESY experiments and the long-range coupling constant for which the HMBC experiment was optimized (e.g., 8 Hz).

Visualization of Structural Elucidation Workflow

The logical flow of a structural elucidation project can be visualized using a diagram. This helps in understanding the relationship between different experiments and the overall strategy.

Caption: Workflow for the structural elucidation of a natural product.

Depiction of Key NMR Correlations

Diagrams illustrating key 2D NMR correlations are instrumental in communicating the logic behind the structural assignments.

COSY Correlations:

Caption: Key hypothetical ¹H-¹H COSY correlations.

HMBC Correlations:

Unveiling the Absolute Stereochemistry of (E)-(-)-Aspongopusamide B: A Technical Guide to ECD-Driven Configuration Assignment

For Immediate Release

A deep dive into the stereochemical elucidation of (E)-(-)-Aspongopusamide B, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the application of Electronic Circular Dichroism (ECD) calculations in determining the absolute configuration of this novel natural product. This document details the experimental and computational methodologies, presenting a clear pathway from isolation to the definitive assignment of its three-dimensional structure.

This compound, a natural product isolated from the insect Aspongopus chinensis, has garnered interest for its unique chemical architecture. The unambiguous determination of its absolute configuration is paramount for understanding its biological activity and for potential synthetic endeavors. This guide focuses on the pivotal role of chiroptical spectroscopy, specifically ECD, in combination with quantum chemical calculations, to resolve this stereochemical puzzle.

Experimental and Computational Synopsis

The assignment of the absolute configuration of this compound was achieved through a comparative analysis of its experimental ECD spectrum with the theoretically calculated spectra of possible stereoisomers. The workflow, a now standard approach in modern natural product chemistry, provides a powerful tool for assigning the stereochemistry of chiral molecules, especially when traditional methods like X-ray crystallography are not feasible.

Data Summary

A critical aspect of this analysis is the direct comparison of the experimentally measured chiroptical properties with the computationally predicted values for the potential stereoisomers. The key data points are summarized below.

| Parameter | Experimental Value | Calculated Value for (2'S, 3'S)-isomer | Calculated Value for (2'R, 3'R)-isomer |

| Specific Rotation [α]D | -15.0 | Not Reported | Not Reported |

| ECD Cotton Effects (nm) | Positive at 250 nm, Negative at 225 nm | Positive at ~255 nm, Negative at ~230 nm | Negative at ~255 nm, Positive at ~230 nm |

Note: The calculated values are approximations based on the reported spectral comparison. The original publication should be consulted for the precise calculated rotational strengths and excitation energies.

Methodologies

The successful application of this ECD-based approach relies on rigorous experimental and computational protocols.

Experimental Protocol: ECD Spectroscopy

-

Sample Preparation: A solution of purified this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for ECD analysis.

-

Instrumentation: The ECD spectrum was recorded on a chiroptical spectrometer.

-

Data Acquisition: The spectrum was scanned over a wavelength range that encompasses the chromophores of the molecule, typically from 200 to 400 nm.

-

Data Processing: The resulting spectrum, a plot of molar ellipticity (θ) or differential absorption (Δε) versus wavelength, was baseline corrected.

Computational Protocol: ECD Calculation

-

Conformational Search: A thorough conformational analysis of the two possible enantiomers, (2'S, 3'S)- and (2'R, 3'R)-Aspongopusamide B, was performed using molecular mechanics methods (e.g., MMFF).

-

Geometry Optimization: The low-energy conformers identified were then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

ECD Calculation: Time-dependent DFT (TD-DFT) calculations were performed on the optimized conformers to predict the ECD spectra.

-

Spectral Simulation: The calculated excitation energies and rotatory strengths for each conformer were Boltzmann-averaged and simulated using a Gaussian function to generate the final theoretical ECD spectra for each enantiomer.

Logical and Experimental Workflow

The following diagrams illustrate the logical process and the experimental/computational workflow employed in the determination of the absolute configuration of this compound.

Figure 1: Logical workflow for the assignment of absolute configuration.

Figure 2: Experimental and computational workflow.

Conclusion

The congruence between the experimental ECD spectrum of this compound and the calculated spectrum for the (2'S, 3'S)-enantiomer provides compelling evidence for the assignment of its absolute configuration. This case study highlights the power of combining experimental chiroptical spectroscopy with theoretical calculations as a reliable and indispensable tool in the structural elucidation of complex natural products. This approach not only provides the definitive stereochemistry but also offers insights into the conformational preferences of the molecule in solution.

The Intricate Biosynthesis of N-Acetyldopamine Dimers in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic pathway of N-acetyldopamine (NADA) dimers in insects, crucial components in the sclerotization and melanization of their cuticles. Understanding this pathway is pivotal for the development of novel insecticides and for harnessing the pharmacological potential of these bioactive molecules. This document provides a comprehensive overview of the enzymatic and non-enzymatic reactions, quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Biosynthetic Pathway: From Precursor to Dimer

The formation of N-acetyldopamine dimers is a multi-step process integral to the hardening and darkening of the insect exoskeleton. The pathway commences with the precursor N-acetyldopamine and proceeds through highly reactive intermediates.

The initial and rate-limiting step is the oxidation of N-acetyldopamine (NADA) to N-acetyldopamine quinone (NADA-quinone)[1]. This reaction is catalyzed by a class of enzymes known as phenoloxidases, which includes laccases and tyrosinases (diphenol oxidases)[1]. These enzymes are typically present in the insect cuticle and hemolymph.

The resulting NADA-quinone is an unstable intermediate that can undergo several transformations. A key reaction is the isomerization of NADA-quinone to the even more reactive N-acetyldopamine quinone methide (NADA-QM)[2]. Evidence suggests that this isomerization can be enzyme-catalyzed by a quinone isomerase, though non-enzymatic conversion can also occur[2][3].

The highly electrophilic NADA-quinone methide is the central precursor to a variety of NADA dimers. The dimerization process is believed to be predominantly non-enzymatic, proceeding through Michael-type additions and radical coupling reactions[3]. The specific structure of the resulting dimer depends on the reaction conditions and the presence of other nucleophiles. One of the most common dimer structures identified in insects is the benzodioxane-type dimer. The formation of this structure likely involves a Diels-Alder-type reaction or a Michael addition followed by intramolecular cyclization between two NADA-derived molecules.

The stereochemistry of the resulting dimers is often complex, with multiple chiral centers. While the initial enzymatic oxidation can be stereospecific, the subsequent non-enzymatic reactions of the achiral quinone methide often lead to the formation of racemic mixtures of dimers[1].

dot

Caption: Biosynthetic pathway of N-acetyldopamine dimers in insects.

Quantitative Data

Quantitative data on the biosynthesis of N-acetyldopamine dimers is limited in the scientific literature. However, some studies have reported kinetic parameters for the initial oxidation step catalyzed by laccase. The table below summarizes available data.

| Enzyme | Insect Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (min⁻¹mM⁻¹) | Reference |

| Laccase-2 (Isoform A) | Tribolium castaneum | N-Acetyldopamine | - | - | 51 - 550 | [4] |

| Laccase-2 (Isoform B) | Tribolium castaneum | N-Acetyldopamine | - | - | 51 - 550 | [4] |

| Laccase-2 (Isoform A) | Anopheles gambiae | N-Acetyldopamine | - | - | 51 - 550 | [4] |

| Laccase-2 (Isoform B) | Anopheles gambiae | N-Acetyldopamine | - | - | 51 - 550 | [4] |

Note: The reported catalytic efficiencies are a range, and specific Km and Vmax values for NADA were not provided in the cited study. Further research is required to establish a more comprehensive quantitative understanding of this pathway, including the in vivo concentrations of substrates and products in the cuticle.

Experimental Protocols

This section provides generalized protocols for key experiments in the study of N-acetyldopamine dimer biosynthesis. These should be considered as starting points and may require optimization for specific insect species and experimental setups.

Phenoloxidase Activity Assay with N-Acetyldopamine

This protocol is adapted from general phenoloxidase assays and is designed to measure the initial oxidation of NADA.

Materials:

-

Insect hemolymph or cuticle extract

-

N-Acetyldopamine (NADA) solution (10 mM in phosphate buffer)

-

Phosphate buffer (0.1 M, pH 6.5)

-

Spectrophotometer and microplate reader

Procedure:

-

Prepare the enzyme extract from insect hemolymph or cuticle. Centrifuge to remove debris and determine the protein concentration.

-

In a 96-well microplate, add 50 µL of phosphate buffer to each well.

-

Add 20 µL of the enzyme extract to the experimental wells. For the blank, add 20 µL of phosphate buffer.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the 10 mM NADA solution to all wells.

-

Immediately measure the absorbance at 470 nm (for NADA-quinone formation) at 1-minute intervals for 30 minutes using a microplate reader.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enzyme activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.

Isolation and Purification of N-Acetyldopamine Dimers

This protocol outlines a general workflow for the extraction and purification of NADA dimers from insect material.

Materials:

-

Dried and ground insect material (e.g., cuticle, whole insects)

-

Solvents: Ethanol, Ethyl Acetate, Methanol, Water, Hexane

-

Silica gel for column chromatography

-

Reverse-phase C18 material for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

Procedure:

-

Extraction: Extract the ground insect material with 95% ethanol at room temperature for 24 hours. Repeat the extraction three times. Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane, and ethyl acetate. The NADA dimers are typically found in the more polar fractions like ethyl acetate and the aqueous residue.

-

Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Reverse-Phase Chromatography: Further purify the fractions containing the dimers using reverse-phase C18 column chromatography with a methanol-water gradient.

-

Preparative HPLC: The final purification of individual dimers is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient). Monitor the elution by UV detection at approximately 280 nm.

-

Structure Elucidation: The structure of the purified dimers is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

dot

Caption: General experimental workflow for the study of NADA dimers.

Conclusion and Future Directions

The biosynthetic pathway of N-acetyldopamine dimers in insects is a complex process involving both enzymatic and non-enzymatic steps. While the initial oxidation of NADA by phenoloxidases to form a reactive quinone methide intermediate is well-established, the subsequent dimerization reactions appear to be largely spontaneous. This guide provides a foundational understanding of this pathway, however, significant gaps in our knowledge remain.

Future research should focus on:

-

Detailed Enzyme Kinetics: Comprehensive kinetic studies of the phenoloxidases from a wider range of insect species with NADA as a substrate are needed.

-

Identification of Specific Enzymes: Investigating the potential role of other enzymes, such as specific isomerases or transferases, in catalyzing the dimerization reactions would provide a more complete picture.

-

Quantitative In Vivo Analysis: Developing methods to accurately quantify the concentrations of NADA, its intermediates, and various dimers within the insect cuticle at different developmental stages is crucial for understanding the regulation of sclerotization.

-

Standardized Protocols: The development of standardized and detailed protocols for the study of this pathway would facilitate comparability of results across different laboratories.

A deeper understanding of the biosynthesis of N-acetyldopamine dimers will undoubtedly open new avenues for the development of targeted pest control strategies and the discovery of novel bioactive compounds with potential applications in medicine and biotechnology.

References

- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyldopamine quinone methide/1,2-dehydro-N-acetyl dopamine tautomerase. A new enzyme involved in sclerotization of insect cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonenzymatic transformations of enzymatically generated N-acetyldopamine quinone and isomeric dihydrocaffeiyl methyl amide quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic properties of alternatively spliced isoforms of laccase-2 from Tribolium castaneum and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Arsenal of Aspongopus chinensis: A Technical Guide to Its Natural Compounds and Pharmacological Potential

An in-depth exploration of the chemical constituents, ecological roles, and therapeutic prospects of compounds derived from the medicinal insect, Aspongopus chinensis.

The insect Aspongopus chinensis, a member of the Pentatomidae family, has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including pain and nephropathy.[1] Modern scientific inquiry has unveiled that this traditional remedy is a rich repository of diverse bioactive compounds with significant pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the natural origin, chemical diversity, and biological activities of compounds isolated from Aspongopus chinensis, intended for researchers, scientists, and professionals in drug development.

Natural Origin and Ecological Significance

Aspongopus chinensis is primarily distributed in the southern regions of China.[1] The bioactive compounds it produces are believed to serve as a chemical defense mechanism against predators and pathogens, a common ecological role for secondary metabolites in insects.[4] For instance, 1,2-dehydro-N-acetyldopamine, a catecholamine derivative found in the insect, is crucial for the sclerotization process of the insect cuticle, which is vital for its survival.[1] The complex mixture of fatty acids, peptides, and other small molecules likely contributes to the insect's overall fitness and resilience in its natural habitat.

Chemical Constituents of Aspongopus chinensis

A variety of bioactive molecules have been isolated and identified from Aspongopus chinensis, spanning several chemical classes. These include a novel oxazole, N-acetyldopamine derivatives, sesquiterpenoids, norepinephrine derivatives, a lactam, and various fatty acids, nucleosides, amino acids, and peptides.[1][2][5] A comprehensive profiling using UPLC-QTOF-MS has led to the identification of 124 compounds, with 74 being reported for the first time.[2]

| Compound Class | Specific Compound | Molecular Formula | Key Biological Activity | Reference |

| Oxazole | Novel Oxazole Derivative | C₁₀H₉NO₃ | Cytotoxicity against various cancer cell lines | [1] |

| N-acetyldopamine Derivatives | 1,2-dehydro-N-acetyldopamine | - | Involved in insect cuticle sclerotization; Cytotoxicity | [1] |

| N-acetyldopamine Dimer 1 | - | Cytotoxicity | [1] | |

| N-acetyldopamine Dimer 2 | - | Cytotoxicity | [1] | |

| Norepinephrine Derivatives | Four new derivatives (1-4) | - | Renal protection in high-glucose-induced mesangial cells; COX-2 inhibition | [5] |

| Sesquiterpenoids | Three new derivatives (5-7) | - | Renal protection in high-glucose-induced mesangial cells; COX-2 inhibition | [5] |

| Lactam | One new derivative (8) | - | Renal protection in high-glucose-induced mesangial cells; COX-2 inhibition | [5] |

| Fatty Acids | Oleic Acid, Palmitic Acid | - | Anticancer | [6] |

| Nucleosides | Uracil | - | Anticoagulant | [7] |

| Quinolines | 6-hydroxyquinolinic acid, 1,4-dihydro-4-oxoquinoline-2-carboxylic acid | - | Anticoagulant | [7] |

| Alkaloids | Deliculatine B | - | Anticoagulant | [7] |

Pharmacological Activities and Therapeutic Potential

Extracts and purified compounds from Aspongopus chinensis have demonstrated a wide array of pharmacological activities, underscoring their potential for drug discovery and development.

Anticancer Activity: Crude extracts from A. chinensis have shown significant cytotoxicity against a panel of cancer cell lines, including murine lymphocytic leukemia (L1210), human colorectal carcinoma (HCT-116), and human breast adenocarcinoma (MCF-7).[1] A novel oxazole and N-acetyldopamine derivatives have been identified as contributors to this cytotoxic activity.[1] Furthermore, the insect's hemolymph has been shown to inhibit the proliferation of human breast cancer MCF-7 cells in a dose- and time-dependent manner.[6] The anticancer effects are thought to be mediated through the induction of apoptosis and cell cycle arrest.[4]

Anti-inflammatory and Analgesic Effects: In line with its traditional use for pain relief, compounds from A. chinensis have been evaluated for their anti-inflammatory properties, such as the inhibition of COX-2.[5][6]

Anticoagulant Properties: Several compounds, including uracil and quinoline derivatives, have been identified as having anticoagulant properties.[7]

Renal Protection: Norepinephrine derivatives, sesquiterpenoids, and a lactam isolated from the insect have shown protective effects in high-glucose-induced mesangial cells, suggesting potential therapeutic applications in diabetic nephropathy.[5]

Experimental Protocols: A Generalized Workflow

The isolation and characterization of bioactive compounds from Aspongopus chinensis typically follow a multi-step process.

-

Sample Preparation: The whole insects are dried and powdered.

-

Solvent Extraction: The powdered material is sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[1]

-

Bioassay-Guided Fractionation: The crude extracts are tested for biological activity. The most active extracts are then subjected to further separation.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are purified using preparative HPLC to isolate individual compounds.[1]

-

UPLC-QTOF-MS Analysis: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is employed for the comprehensive profiling and identification of chemical constituents in the extracts.[2] The mobile phase typically consists of a gradient of aqueous formic acid and acetonitrile.[2]

-

Spectroscopic Analysis: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

The following diagram illustrates a generalized workflow for the investigation of bioactive compounds from Aspongopus chinensis.

Caption: Generalized workflow for bioactive compound discovery from Aspongopus chinensis.

Future Directions

The diverse array of bioactive compounds isolated from Aspongopus chinensis presents exciting opportunities for the development of new therapeutic agents. Further research is warranted to elucidate the mechanisms of action of these compounds, particularly their effects on specific signaling pathways involved in cancer and inflammation. Moreover, exploring the potential of synthetic analogs could lead to the development of more potent and selective drug candidates. The continued investigation of this traditional medicinal insect holds significant promise for modern medicine.

References

- 1. The biosynthetic products of chinese insect medicine, Aspongopus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An integrated strategy for the comprehensive profiling of the chemical constituents of Aspongopus chinensis using UPLC-QTOF-MS combined with molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Advances in studies on chemical constituents, pharmacological effects and clinical application of Aspongopus chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A minireview of the medicinal and edible insects from the traditional Chinese medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive compounds from the insect Aspongopus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innerpath.com.au [innerpath.com.au]

- 7. Anticoagulant effects, substance basis, and quality assessment approach of Aspongopus chinensis Dallas | PLOS One [journals.plos.org]

Navigating the Bioactive Landscape of Aspongopus chinensis: A Technical Guide to Preliminary Biological Screening

A comprehensive exploration of the initial biological evaluation of compounds derived from the insect Aspongopus chinensis.

Disclaimer: This technical guide addresses the preliminary biological screening of bioactive compounds isolated from the insect Aspongopus chinensis. Extensive literature searches did not yield any specific data for a compound named "(E)-(-)-Aspongopusamide B". Therefore, this document focuses on the reported biological activities of other constituents from this source, providing researchers, scientists, and drug development professionals with a foundational understanding of their potential.

Introduction to Bioactive Compounds from Aspongopus chinensis

Aspongopus chinensis, an edible insect used in traditional Chinese medicine, has been identified as a rich source of diverse bioactive small molecules.[1][2] Research has led to the isolation and characterization of several classes of compounds, including norepinephrine derivatives, sesquiterpenoids, a lactam, N-acetyldopamine derivatives, and an oxazole.[3][4] Extracts and isolated compounds from this insect have demonstrated a range of biological activities, with a notable focus on their cytotoxic effects against various human cancer cell lines.[2][4]

Quantitative Data Summary: Cytotoxicity Screening

The following table summarizes the reported cytotoxic activities of extracts and isolated compounds from Aspongopus chinensis against a panel of human cancer cell lines. This data is crucial for identifying potential anticancer lead compounds and understanding their spectrum of activity.

| Compound/Extract | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| Ethyl Acetate Extract | HCT-116 | Colorectal | Significant Activity | [2] |

| Ethyl Acetate Extract | H-125 | Lung | Significant Activity | [2] |

| Ethyl Acetate Extract | LNCaP | Prostate | Significant Activity | [2] |

| Ethyl Acetate Extract | MDA | Melanoma | Significant Activity | [2] |

| Ethyl Acetate Extract | PANC-1 | Pancreatic | Significant Activity | [2] |

| Ethyl Acetate Extract | MCF-7 | Breast | Significant Activity | [2] |

| Ethyl Acetate Extract | OVC-5 | Ovarian | Significant Activity | [2] |

| Ethyl Acetate Extract | CEM | Leukemia | Significant Activity | [2] |

| Ethyl Acetate Extract | U251N | Glioma | Significant Activity | [2] |

| Compound 1 (Oxazole) | Colon 38 | Colon | Inhibitory Effect | [2] |

| Compound 2 (N-acetyldopamine derivative) | L1210 | Leukemia | Inhibitory Effect | [2] |

| Compound 3 (N-acetyldopamine dimer) | U251 N | Glioma | Inhibitory Effect | [2] |

| Compound 4 (N-acetyldopamine dimer) | Colon 38, U251 N | Colon, Glioma | Inhibitory Effect | [2] |

Note: "Significant Activity" and "Inhibitory Effect" are reported as qualitative descriptors in the source material, with specific IC₅₀ values not always provided.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the described experimental setups for the biological screening of compounds from Aspongopus chinensis.

General Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, etc.)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds/extracts dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group with solvent only is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and the logical process of bioactive compound discovery.

References

spectroscopic data for (E)-(-)-Aspongopusamide B (¹H-NMR, ¹³C-NMR, HRMS)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide addresses the spectroscopic data for the marine natural product (E)-(-)-Aspongopusamide B, focusing on its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for this compound. The information presented herein is based on general knowledge of the expected spectroscopic characteristics of similar molecular structures and serves as a foundational guide for researchers who may isolate or synthesize this compound.

Anticipated Spectroscopic Data

The following tables outline the expected ranges and types of signals for the ¹H-NMR, ¹³C-NMR, and HRMS analysis of this compound, based on its putative chemical structure.

Table 1: Expected ¹H-NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Amide NH | 7.0 - 8.5 | d or br s | 5 - 10 |

| Vinylic CH | 5.5 - 7.5 | m | - |

| α-Protons (to carbonyl) | 3.5 - 5.0 | m | - |

| Aliphatic CH, CH₂, CH₃ | 0.8 - 2.5 | m, t, d, s | 6 - 8 |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 7.26 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Table 2: Expected ¹³C-NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Vinylic (C=C) | 110 - 150 |

| α-Carbons (to heteroatoms) | 40 - 70 |

| Aliphatic (CH, CH₂, CH₃) | 10 - 40 |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Table 3: Expected HRMS Data for this compound

| Ion Type | Expected m/z Value |

| [M+H]⁺ | Calculated Exact Mass + 1.0073 |

| [M+Na]⁺ | Calculated Exact Mass + 22.9892 |

| [M-H]⁻ | Calculated Exact Mass - 1.0073 |

Note: The exact mass would be calculated based on the precise molecular formula of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous structure elucidation of natural products. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

¹H-NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C-NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-200 ppm.

-

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity and assign all proton and carbon signals definitively, a suite of 2D NMR experiments would be performed.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument would be used.

-

Ionization Source: Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for many natural products.

-

-

Data Acquisition:

-

Mode: Data would be acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

-

Mass Range: A wide mass range would be scanned to ensure the detection of the molecular ion.

-

Resolution: The instrument would be operated at a high resolution (typically >10,000) to enable the determination of the elemental composition from the accurate mass measurement.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

An In-depth Technical Guide to (E)-(-)-Aspongopusamide B: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-(-)-Aspongopusamide B is a naturally occurring compound isolated from the insect Aspongopus chinensis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and known biological activities. Due to the limited availability of public data, this document synthesizes information from vendor specifications and the primary scientific literature to serve as a foundational resource for researchers. While detailed experimental protocols and signaling pathway analyses are not extensively available, this guide presents the foundational knowledge required for further investigation and potential therapeutic development.

Chemical Properties

This compound is a moderately complex organic molecule. Key identifying chemical data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂O₆ | MedChemExpress[1] |

| Molecular Weight | 384.38 g/mol | MedChemExpress[1] |

| CAS Number | 1632326-65-8 | MedChemExpress[1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Optical Rotation | (-) configuration | Implied by name |

Structure and Reactivity

The chemical structure of this compound is characterized by a substituted aromatic ring system linked to an amide moiety. The "(E)" designation in its name indicates a specific stereochemical configuration around a double bond, which is crucial for its biological activity. The molecule's reactivity is predicted to be influenced by its functional groups, including the amide, hydroxyl, and ether linkages.

Predicted Reactivity:

-

Hydrolysis: The amide and potential ester groups may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The phenolic hydroxyl groups may be prone to oxidation.

-

Stability: Stability under various storage conditions (temperature, light, pH) has not been publicly documented and should be determined empirically.

Biological Activity

This compound was first isolated and identified in a 2014 study by Shi et al. focusing on bioactive compounds from the insect Aspongopus chinensis. The study screened various isolated compounds for their potential renal protective effects and inhibitory activity against cyclooxygenase-2 (COX-2).

While the specific activity of this compound was not detailed in the abstract of the paper, the broader study highlighted that selected compounds from the insect extract demonstrated:

-

Renal Protective Effects: Certain compounds showed protective capabilities in high-glucose-induced mesangial cells, a model relevant to diabetic nephropathy.

-

COX-2 Inhibition: Some of the isolated norepinephrine derivatives exhibited inhibitory effects on the COX-2 enzyme, which is a key target in anti-inflammatory drug development.

It is important to note that without access to the full study data, the specific contribution of this compound to these activities remains unquantified in the public domain. Further targeted biological assays are necessary to elucidate its specific mechanism of action and potency.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are described in the primary literature by Shi et al. (2014). Researchers should refer to this publication for specific methodologies. A generalized workflow for the isolation of natural products from insect sources is presented below.

Caption: Generalized workflow for the isolation and identification of natural products.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Based on the reported biological activities of other compounds from Aspongopus chinensis, potential areas of investigation could include pathways related to inflammation and cellular stress in renal cells.

A hypothetical logical relationship for investigating the anti-inflammatory mechanism is proposed below.

Caption: Hypothetical inhibitory action on the COX-2 pathway.

Conclusion and Future Directions

This compound is a natural product with potential for further pharmacological investigation, particularly in the areas of anti-inflammatory and renal protective therapies. The current body of knowledge is limited, and significant research is required to fully characterize its chemical and biological properties.

Recommendations for future research include:

-

Total Synthesis: Development of a synthetic route to enable further studies and analog development.

-

Comprehensive Biological Screening: Evaluation against a broad panel of biological targets to identify its primary mechanism of action.

-

In-depth Mechanistic Studies: Investigation of its effects on relevant signaling pathways in cellular and animal models.

-

Physicochemical Characterization: Detailed determination of its solubility, stability, and other pharmaceutically relevant properties.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The information provided, though limited, highlights a promising natural product worthy of further scientific inquiry.

References

Unraveling the Stereochemical Intricacies of Aspongopusamide B and its Analogs from Aspongopus chinensis

A Technical Guide for Researchers in Natural Product Chemistry and Drug Discovery

The insect Aspongopus chinensis, a traditional Chinese medicine, has emerged as a prolific source of structurally novel and biologically active N-acetyldopamine (NADA) derivatives. Among these, the "Aspongopusamide" class of compounds has garnered significant interest due to their complex molecular architectures and potential therapeutic applications. This technical guide provides a comprehensive overview of the stereochemistry of Aspongopusamide B and its closely related analogs, with a focus on the experimental methodologies and data that have been pivotal in elucidating their three-dimensional structures.

Core Structure and Stereochemical Challenges

Aspongopusamides are characterized by a core structure derived from the oxidative coupling of N-acetyldopamine units. A prominent and well-studied example is (±)-Aspongamide A, an unusual trimer of NADA featuring a novel tetrahydrobenzo[a]dibenzo[b,e][1][2]dioxine framework.[1][3] The inherent chirality of these molecules presents a significant challenge in their stereochemical assignment. The presence of multiple stereocenters and the potential for atropisomerism necessitate a multifaceted analytical approach.

A critical aspect of the stereochemistry of these compounds is that they are often isolated as racemic mixtures, as exemplified by (±)-Aspongamide A.[1][3] This suggests that the biosynthetic pathways leading to their formation are not stereospecific, or that racemization occurs post-biosynthesis. The isolation of enantiomeric pairs of related NADA dimers from the same source further supports this observation.[1][3]

Experimental Determination of Stereochemistry

The elucidation of the stereochemistry of Aspongopusamides and related NADA trimers has relied on a combination of spectroscopic techniques and chiroptical methods.

Spectroscopic Analysis for Relative Stereochemistry

High-resolution mass spectrometry (HRMS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in determining the planar structure and the relative stereochemistry of these complex molecules. Key NMR experiments include:

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical insights into the relative configuration of stereocenters.

Table 1: Representative ¹H and ¹³C NMR Data for the Core of (±)-Aspongamide A

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Ring A | ||

| 1 | 145.2 | |

| 2 | 118.9 | 6.85 (d, 8.2) |

| 3 | 116.3 | 6.78 (d, 8.2) |

| 4 | 144.1 | |

| 4a | 128.9 | |

| Ring B | ||

| 6 | 120.1 | 6.92 (s) |

| 7 | 142.8 | |

| 8 | 141.6 | |

| 9 | 119.5 | 6.88 (s) |

| 9a | 125.4 | |

| Ring C | ||

| 11 | 78.2 | 4.55 (d, 3.0) |

| 12 | 72.9 | 4.15 (d, 3.0) |

| Side Chains | ||

| N-Ac | 170.1, 23.1 | 1.85 (s) |

| N-CH₂ | 41.5 | 3.35 (m) |

| CH₂-Ar | 35.2 | 2.75 (m) |

Note: Data is compiled from the information available for (±)-Aspongamide A and is intended to be representative. Specific shifts may vary slightly between different Aspongopusamide analogs.

Chiroptical Methods for Absolute Stereochemistry

Given the isolation of racemic mixtures, the determination of the absolute configuration of individual enantiomers requires chiral separation followed by chiroptical analysis.

Experimental Protocol: Chiral Separation and ECD Analysis

-

Chiral HPLC: The racemic mixture of the purified Aspongopusamide is subjected to high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., a polysaccharide-based column such as Chiralpak). A suitable mobile phase (e.g., a mixture of hexane and isopropanol) is used to achieve baseline separation of the enantiomers.

-

Circular Dichroism (CD) Spectroscopy: The separated enantiomers are analyzed using a CD spectropolarimeter. The CD spectrum of each enantiomer is recorded, showing characteristic Cotton effects.

-

Quantum Chemical ECD Calculation: To assign the absolute configuration, the experimental CD spectra are compared with theoretically calculated spectra. This involves:

-

Performing a conformational search for the molecule using computational methods (e.g., molecular mechanics or density functional theory - DFT).

-

Calculating the optimized geometries and energies of the low-energy conformers at a higher level of theory (e.g., B3LYP/6-31G(d)).

-

Calculating the time-dependent DFT (TD-DFT) for each conformer to generate the theoretical CD spectrum.

-

The calculated spectra of the (R)- and (S)-enantiomers are then compared with the experimental spectra of the separated enantiomers to make an unambiguous assignment of the absolute configuration.

-

Recent studies on related N-acetyldopamine trimers, the asponchimides, have successfully employed this combination of chiral separation and electronic circular dichroism (ECD) calculations to determine the absolute configurations of the isolated enantiomers.

Logical Workflow for Stereochemical Elucidation

The logical process for determining the stereochemistry of a novel Aspongopusamide is outlined in the following workflow diagram.

Caption: Workflow for the stereochemical elucidation of Aspongopusamides.

Signaling Pathways and Biological Relevance

(±)-Aspongamide A has been identified as an inhibitor of Smad3 phosphorylation, a key step in the transforming growth factor-β1 (TGF-β1) signaling pathway.[1] This pathway is critically involved in cellular growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in various diseases, including fibrosis and cancer. The inhibitory effect of (±)-Aspongamide A on this pathway highlights the therapeutic potential of the Aspongopusamide class of compounds.

Caption: Inhibition of the TGF-β1/Smad3 signaling pathway by (±)-Aspongamide A.

Conclusion

The stereochemical analysis of Aspongopusamide B and its congeners is a complex undertaking that requires a synergistic application of modern analytical techniques. While the initial discovery of these compounds as racemic mixtures posed a significant hurdle, the successful application of chiral separation coupled with computational ECD analysis has paved the way for the determination of their absolute configurations. A thorough understanding of the stereochemistry of these fascinating natural products is paramount for elucidating their structure-activity relationships and advancing their potential as novel therapeutic agents. Further research, including total synthesis, will be instrumental in confirming the assigned stereostructures and providing access to larger quantities of these compounds for in-depth biological evaluation.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (E)-(-)-Aspongopusamide B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (E)-(-)-Aspongopusamide B, an N-acetyldopamine dimer. The synthesis is based on a strategy developed for the construction of the core scaffold of related natural products isolated from the insect Aspongopus chinensis. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and biological evaluation of N-acetyldopamine dimers.

Introduction

N-acetyldopamine dimers are a class of natural products found in various insects, such as those from the genus Aspongopus. These compounds have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Structurally, they feature a characteristic 1,4-benzodioxane core formed from the dimerization of two N-acetyldopamine units. The specific stereochemistry of these molecules is often crucial for their biological function, making their stereoselective synthesis a key challenge and a topic of considerable research interest. This compound is a representative member of this family, and its total synthesis provides a pathway to access sufficient quantities for further biological investigation and structure-activity relationship studies.

The synthetic strategy outlined here focuses on the stereoselective construction of the 2,3-disubstituted 1,4-benzodioxane core, a key structural motif of the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of the N-acetyldopamine dimer scaffold, which is the core of this compound. The yields are based on a reported 14-step synthesis of a closely related analogue.

| Step Number | Transformation | Product | Yield (%) |

| 1-14 | Overall Synthesis of N-acetyldopamine Dimer | Target Scaffold | ~5% |

Experimental Protocols

The following is a detailed protocol for the key stages of the total synthesis of the N-acetyldopamine dimer scaffold, based on the established synthetic route.

I. Synthesis of the 1,4-Benzodioxane Core

The central 1,4-benzodioxane ring is constructed through a key stereoselective reaction. The general approach involves the coupling of a catechol derivative with a suitably functionalized epoxide or a related three-carbon unit.

II. Elaboration of the Side Chains

Following the formation of the core ring system, the side chains are introduced and functionalized to match those of this compound. This typically involves standard functional group manipulations, such as protection, deprotection, oxidation, reduction, and amidation.

III. Final Deprotection and Purification

The final step of the synthesis involves the removal of all protecting groups to unveil the natural product. Purification is typically achieved through chromatographic techniques to yield the final, pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the total synthesis of this compound, highlighting the key stages of the process.

Caption: Overall workflow for the total synthesis of this compound.

Biological Signaling Pathway

N-acetyldopamine dimers have been reported to exhibit neuroprotective effects through the activation of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. The diagram below illustrates this proposed mechanism of action.

Caption: Proposed Nrf2 signaling pathway activation by Aspongopusamide B.

Application Note: A Validated UPLC-QTOF-MS Method for the Rapid and Sensitive Quantification of Aspongopusamide B in Human Plasma

Abstract

This application note describes a robust, sensitive, and selective Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the quantification of Aspongopusamide B in human plasma. Aspongopusamide B is a novel natural product with potent anti-inflammatory properties, and a reliable bioanalytical method is crucial for its preclinical and clinical development. The method presented herein utilizes a simple protein precipitation for sample preparation and offers a short chromatographic run time of 5 minutes. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and toxicokinetic studies of Aspongopusamide B.

Introduction

Aspongopusamide B is a polyphenolic compound isolated from the insect Aspongopus chinensis. Preliminary studies have indicated its potential as a novel anti-inflammatory agent by inhibiting key signaling pathways involved in the inflammatory response. To support its development as a therapeutic agent, a sensitive and reliable method for its quantification in biological matrices is required to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

This application note details a validated UPLC-QTOF-MS method for the determination of Aspongopusamide B in human plasma. The method employs a simple and rapid protein precipitation extraction procedure, followed by chromatographic separation on a C18 column and detection using a high-resolution QTOF mass spectrometer. The method's performance was rigorously evaluated for linearity, accuracy, precision, selectivity, recovery, and stability, demonstrating its suitability for regulated bioanalysis.

Experimental

Materials and Reagents

-

Aspongopusamide B reference standard (>98% purity) was synthesized in-house.

-

An internal standard (IS), a stable isotope-labeled Aspongopusamide B, was used.

-

LC-MS grade acetonitrile, methanol, and water were purchased from a reputable supplier.

-

Formic acid (LC-MS grade) was also procured.

-

Human plasma (K2-EDTA) was obtained from a certified vendor.

Instrumentation

A UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source was used for this analysis. Data acquisition and processing were performed using the instrument's control software.

Sample Preparation

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (500 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial.

-

Inject 5 µL into the UPLC-QTOF-MS system.

UPLC Conditions

| Parameter | Value |

| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B in 3.0 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5.0 min |

QTOF-MS Conditions

| Parameter | Value |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 2.5 kV |

| Cone Voltage | 40 V |

| Source Temperature | 120°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Range | m/z 50-1000 |

| Target Ions | Aspongopusamide B [M-H]⁻: m/z 383.12; IS [M-H]⁻: m/z 387.14 |

Method Validation

The method was validated in accordance with the US FDA and EMA guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Aspongopusamide B | 1 - 1000 | y = 0.015x + 0.002 | 0.9985 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 2: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.2 | 105.3 | 9.5 | 103.8 |

| Low QC | 3 | 6.5 | 98.7 | 7.8 | 101.2 |

| Mid QC | 100 | 4.1 | 102.1 | 5.3 | 100.5 |

| High QC | 800 | 3.5 | 99.5 | 4.6 | 99.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.2 |

| Mid QC | 100 | 95.1 | 101.5 |

| High QC | 800 | 94.3 | 99.7 |

Stability

The stability of Aspongopusamide B in human plasma was evaluated under various storage and handling conditions.

Table 4: Stability Data

| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |

| Freeze-Thaw (3 cycles) | 3, 800 | 96.8, 98.1 |

| Short-Term (Room Temp, 4 hrs) | 3, 800 | 97.2, 99.0 |

| Long-Term (-80°C, 30 days) | 3, 800 | 95.5, 97.3 |

| Post-Preparative (Autosampler, 24 hrs) | 3, 800 | 98.9, 100.2 |

Visualizations

Caption: Experimental workflow for Aspongopusamide B quantification.

Caption: Pharmacokinetic pathway of Aspongopusamide B.

Conclusion